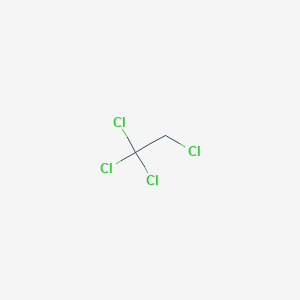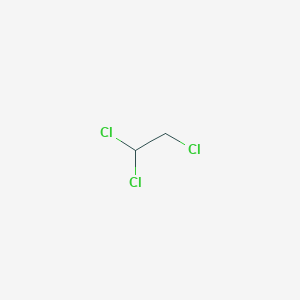
2-(Trifluoromethyl)benzoic acid
Overview
Description
2-(Trifluoromethyl)benzoic Acid is used in biochemical genetics studies such as Plasmid-encoded phthalate catabolic pathway in Arthrobacter keyseri 12B . It is a benzoic acid carrying a trifluoromethyl substituent at the 2-position .
Synthesis Analysis
2-(Trifluoromethyl)benzoic acid was used in the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy moiety . It was also used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC by surface plasmon resonance and 1 HNMR spectroscopy .Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)benzoic acid is available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
2-(Trifluoromethyl)benzoic acid is a benzoic acid carrying a trifluoromethyl substituent at the 2-position . It was used in the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy moiety .Physical And Chemical Properties Analysis
2-(Trifluoromethyl)benzoic acid is a slightly yellow to yellow-brown crystalline powder . More detailed physical and chemical properties such as density, melting point, boiling point, and molecular weight can be found in various databases .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 2-(Trifluoromethyl)benzoic acid, focusing on unique applications:
Synthesis of 1,3,4-Oxadiazole Derivatives
2-(Trifluoromethyl)benzoic acid is utilized in the synthesis of 1,3,4-oxadiazole derivatives that contain a 2-fluoro-4-methoxy moiety. These derivatives are significant due to their potential pharmacological activities .
Ligand Binding Studies
This compound is also used in biochemical research to investigate the binding of ligands such as 2-pyridinone and amino acid derivatives with chaperones PapD and FimC. Techniques like surface plasmon resonance and 1 HNMR spectroscopy are employed in these studies .
Trifluoromethylation Reactions
It serves as a precursor in trifluoromethylation reactions to produce aryl trifluoromethyl ketones. This reaction is valuable for introducing trifluoromethyl groups into various benzoic acids .
Organic Synthesis Intermediate
As an organic intermediate, 2-(Trifluoromethyl)benzoic acid finds applications in the synthesis of various chemical compounds, including pharmaceutical intermediates .
Chemical Engineering and Processing
The compound’s properties are explored in chemical engineering and processing to enhance process intensification methods, which could lead to more efficient chemical production processes .
Polymer Chemistry
In polymer chemistry, it is used as a building block for creating polymers with specific properties, such as those containing trifluoromethyl substituents and aryl groups .
Safety and Hazards
Mechanism of Action
Target of Action
2-(Trifluoromethyl)benzoic acid is a chemical compound that has been used in various biochemical studies . . It has been used in the synthesis of 1,3,4-oxadiazole derivatives and to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC .
Mode of Action
It has been used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones papd and fimc . This suggests that it may interact with these targets, leading to changes in their function.
Biochemical Pathways
Its use in the synthesis of 1,3,4-oxadiazole derivatives suggests that it may play a role in the biochemical pathways related to these compounds .
Result of Action
It has been used in the synthesis of 1,3,4-oxadiazole derivatives , suggesting that it may have a role in the synthesis of these compounds.
properties
IUPAC Name |
2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRJYBGLCHWYOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870537 | |
| Record name | 2-(Trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)benzoic acid | |
CAS RN |
433-97-6, 137938-95-5 | |
| Record name | 2-(Trifluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Trifluoromethylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, trifluoromethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137938955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 433-97-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α-trifluoro-o-toluic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(TRIFLUOROMETHYL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R1CK7MZUA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 2-(Trifluoromethyl)benzoic acid?
A1: 2-(Trifluoromethyl)benzoic acid (2-TFMBA) is primarily recognized as a key degradation product of various fungicides, including flutolanil and fluopicolide. [, , ] While not a fungicide itself, its presence is crucial for regulatory monitoring of these agricultural chemicals in food products.
Q2: How is 2-TFMBA used to monitor fungicide residues in food?
A2: Analytical methods utilize the fact that both flutolanil and many of its metabolites contain the 2-TFMBA moiety. By hydrolyzing these compounds, they are converted to 2-TFMBA, which can then be quantified using techniques like LC-MS/MS. This approach allows for sensitive and accurate determination of total residual flutolanil in various food matrices like meat, eggs, and seafood. []
Q3: What is known about the environmental fate of 2-TFMBA?
A3: Research suggests that 2-TFMBA can be formed through the degradation of cyflumetofen, another fungicide, in soil and water/sediment systems. [] Understanding the formation and persistence of 2-TFMBA in the environment is crucial for assessing the potential ecological impact of these agricultural chemicals.
Q4: What are the key structural features of 2-TFMBA?
A4: 2-TFMBA (C8H5F3O2) is a halogenated derivative of benzoic acid, with a trifluoromethyl (-CF3) group positioned ortho to the carboxylic acid group on the benzene ring. [] This specific arrangement influences the molecule's conformation and intermolecular interactions.
Q5: How does the structure of 2-TFMBA influence its solid-state organization?
A5: Crystallographic studies reveal that the carboxyl group in 2-TFMBA is tilted relative to the aromatic ring due to steric interactions with the trifluoromethyl group. In the crystal lattice, molecules form dimers via O—H⋯O hydrogen bonding between carboxylic acid groups. These dimers are further organized into chains through C—H⋯O and C—H⋯F contacts, with additional stabilization from C—F⋯π interactions. []
Q6: Have there been computational studies on 2-TFMBA?
A6: Yes, 2-TFMBA has been investigated using computational chemistry approaches. A study utilized density functional theory (DFT) and high-level model chemistries to calculate the standard enthalpy of formation for 2-TFMBA, providing valuable thermochemical data for this compound. [] Additionally, research has explored solvent effects on the spectroscopic properties of 2-TFMBA using both implicit and explicit solvent models. []
Q7: Is there a way to synthesize 2-TFMBA?
A7: A synthetic route for producing N-(hydroxymethyl)-2-(trifluoromethyl) benzamide utilizes 2-TFMBA as a starting material. [] This suggests that 2-TFMBA can be used as a building block for synthesizing more complex molecules, potentially with applications in various fields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![11H-Benzo[a]fluorene](/img/structure/B165204.png)




![2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B165219.png)

